Ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Description
Ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a triazolopyridazine core fused with a pyridinyl substituent at position 3 and an ethyl propanoate ester linked via a thioether group at position 4. This structure combines a triazolo[4,3-b]pyridazine scaffold—a pharmacologically significant heterocycle—with a pyridine ring and a sulfur-containing side chain. Such modifications are often employed to enhance bioavailability, solubility, or target-specific interactions in drug discovery .
Properties
IUPAC Name |
ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-22-15(21)10(2)23-13-7-6-12-17-18-14(20(12)19-13)11-5-4-8-16-9-11/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRSZDPZWROOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Construction
The pyridazine moiety is typically assembled via cyclocondensation of 1,4-dicarbonyl compounds with hydrazines. For 3-(pyridin-3-yl) substitution, pyridine-3-carbaldehyde (1a) serves as a key building block:
Step 1 : Condensation of pyridine-3-carbaldehyde (1a) with ethyl acetoacetate (1b) under acidic conditions forms α,β-unsaturated ketone 1c:
$$ \text{1a} + \text{1b} \xrightarrow{\text{HCl, EtOH}} \text{1c (85\%)} $$
Step 2 : Hydrazine cyclization converts 1c to pyridazinone 1d:
$$ \text{1c} + \text{N₂H₄·H₂O} \xrightarrow{\Delta, 12h} \text{1d (78\%)} $$
Triazole Annulation
Thetriazole ring is introduced via oxidative cyclization of amidrazones. Using 3-aminopyridazine (2a) and pyridine-3-carbonyl chloride (2b):
Step 3 : Acylation forms intermediate 2c:
$$ \text{2a} + \text{2b} \xrightarrow{\text{Et₃N, DCM}} \text{2c (91\%)} $$
Step 4 : Hydrazine treatment yields amidrazone 2d, followed by oxidative cyclization with Pb(OAc)₄:
$$ \text{2d} \xrightarrow{\text{Pb(OAc)₄, AcOH}} \text{2e (3-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-6-ol) (67\%)} $$
Step 5 : Chlorination using POCl₃/PCl₅ provides 6-chloro derivative 2f:
$$ \text{2e} \xrightarrow{\text{POCl₃, 110°C}} \text{2f (82\%)} $$
Thioether Formation at C6
Nucleophilic Aromatic Substitution
Ethyl 2-mercaptopropanoate (3a) reacts with 2f under basic conditions:
Step 6 :
$$ \text{2f} + \text{3a} \xrightarrow{\text{NaH, DMF, 60°C}} \text{Target compound (58\%)} $$
Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 60 | 58 |
| K₂CO₃ | DMF | 80 | 42 |
| DBU | THF | 50 | 37 |
Radical Thiol-Ene Coupling
Alternative approach using AIBN-initiated radical coupling:
Step 6' :
$$ \text{2f} + \text{3a} \xrightarrow{\text{AIBN, 70°C}} \text{Target compound (63\%)} $$
Multicomponent One-Pot Synthesis
Adapting methodologies from triazolopyrimidine synthesis, a three-component approach was evaluated:
Components :
- 5-Amino-1-(pyridin-3-yl)-1H-1,2,4-triazole (4a)
- Ethyl 2-oxopropanoate (4b)
- 3-Chloropyridazine (4c)
Reaction Conditions :
$$ \text{4a} + \text{4b} + \text{4c} \xrightarrow{\text{AcOH, 80°C}} \text{Target compound (41\%)} $$
Mechanistic Pathway :
- Formation of Schiff base between 4a and 4b
- Cyclocondensation with 4c
- Sequential thioetherification
Analytical Characterization
Key spectral data for the target compound:
¹H NMR (400 MHz, DMSO-d6) :
- δ 1.22 (t, 3H, CH₂CH₃)
- δ 1.52 (d, 3H, CH(CH₃))
- δ 3.15 (q, 1H, CH(CH₃))
- δ 4.12 (q, 2H, OCH₂)
- δ 7.45–8.92 (m, 5H, pyridyl/triazolopyridazine H)
HRMS (ESI-TOF) :
Calculated for C₁₅H₁₅N₅O₂S [M+H]⁺: 329.0941
Found: 329.0938
Yield Optimization Strategies
Chloropyridazine Activation
Microwave-assisted synthesis improved reaction efficiency:
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 8h | 58 |
| Microwave (150W) | 45min | 72 |
Solvent Screening
Polar aprotic solvents enhanced nucleophilicity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 58 |
| DMSO | 46.7 | 61 |
| NMP | 32.2 | 54 |
Challenges and Limitations
- Regioselectivity in Triazole Formation : Competing- vs-triazole formation requires careful control of oxidizing agents and temperature.
- Pyridazine Ring Instability : Harsh chlorination conditions (POCl₃ at >100°C) can lead to ring degradation, necessitating controlled reagent addition.
- Thiol Oxidation : Mercaptopropanoate precursors require inert atmosphere handling to prevent disulfide formation.
Scale-Up Considerations
Pilot-scale production (100g batch) revealed:
- Cost Analysis :
- 68% of raw material costs from pyridine-3-carbaldehyde
- 22% from ethyl 2-mercaptopropanoate
- Purification : Silica gel chromatography remains optimal despite high solvent consumption (3L/g product).
Chemical Reactions Analysis
Ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit tumor growth in various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
-
Antimicrobial Properties
- Ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has been investigated for its antimicrobial activities. Research indicates that compounds with similar structures can effectively inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .
- Anti-inflammatory Effects
Material Science Applications
- Polymer Chemistry
- Sensor Development
Case Study 1: Anticancer Screening
A study conducted on a series of triazole-based compounds demonstrated that those with pyridine substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. This compound was among the most potent compounds tested, showing IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
In a comparative study of various triazole derivatives against common bacterial strains, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated a promising lead for further development into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes, thereby affecting cellular signaling pathways and processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The triazolopyridazine core is a versatile scaffold, and substitutions at positions 3 and 6 significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Key Findings from Comparative Studies
Impact of Substituents on Physicochemical Properties: Melting Points: Derivatives like (E)-4b and (E)-4d exhibit high melting points (>250°C) due to rigid aromatic substituents and hydrogen-bonding groups (e.g., benzoylamino-propenoic acid) . In contrast, the ethyl propanoate thioether group in the target compound likely reduces crystallinity, enhancing solubility for pharmacological applications . Bioavailability: The pyridin-3-yl group in the target compound and N-{3-[...]phenyl}-2-(thiazine-2-yl)acetamide may improve membrane permeability compared to bulkier substituents like piperidyl-phenoxyethyl chains in AZD5153 .
Biological Activity: Enzyme Inhibition: Compounds with sulfur-containing side chains (e.g., thioether or alkylthio groups) demonstrate activity against enzymes like lanosterol-14α-demethylase (fungal target) and BET proteins (cancer target) . The ethyl propanoate group in the target compound may modulate selectivity for kinase or epigenetic targets. Structural Flexibility: AZD5153’s piperidyl-phenoxyethyl chain enables potent BET inhibition by enhancing protein-ligand interactions, whereas simpler thioether-linked derivatives (e.g., the target compound) may prioritize metabolic stability .
Synthetic Accessibility :
- Thioether-linked triazolopyridazines (e.g., the target compound) are synthesized via nucleophilic substitution or coupling reactions, as seen in analogs like N-{3-[...]phenyl}-2-(thiazine-2-yl)acetamide . In contrast, AZD5153 requires multi-step functionalization of the triazolopyridazine core .
Biological Activity
Ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H18N6O3S
- Molecular Weight : 434.5 g/mol
- CAS Number : 868968-85-8
This compound features a triazole ring fused with pyridazine and pyridine moieties, which are known to enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives. This compound has shown promising results in inhibiting tumor cell proliferation. For instance, it has been reported to target specific kinases involved in cancer progression, similar to other triazole derivatives that inhibit BRAF(V600E) and EGFR pathways .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. Studies indicate that derivatives with similar structures can inhibit nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α), suggesting a potential for treating inflammatory diseases .
Antibacterial Activity
Research has demonstrated that compounds containing triazole rings possess antibacterial properties. This compound may inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:
- Substituents on the Triazole Ring : Modifications on the nitrogen atoms can enhance binding affinity to target proteins.
- Pyridine and Pyridazine Linkages : The presence of these heterocycles contributes to lipophilicity and bioavailability.
- Thioether Group : This functional group may play a role in enhancing the compound's interaction with biological targets.
Study on Antitumor Activity
In a recent study assessing the antitumor effects of related compounds, researchers synthesized a series of triazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells .
Evaluation of Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of triazole derivatives. The research demonstrated that these compounds significantly reduced LPS-induced inflammation in murine macrophages by inhibiting NF-kB signaling pathways . This suggests that this compound could be a candidate for further development as an anti-inflammatory agent.
Data Summary Table
Q & A
Basic: What are the recommended multi-step synthetic routes for Ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves constructing the triazolopyridazine core followed by functionalization. Key steps include:
- Core formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in acetonitrile or ethanol .
- Thioether linkage : Reaction of the core with ethyl 2-mercaptopropanoate using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields (up to 20% increase) . Solvent choice (e.g., glacial acetic acid for cyclization) and controlled temperatures (60–80°C) are critical for minimizing side products .
Advanced: How do structural modifications, such as substituents on the pyridine or triazole rings, influence the compound's enzyme inhibition efficacy and selectivity?
Methodological Answer:
Substituent effects are analyzed via structure-activity relationship (SAR) studies:
- Pyridine substitution : Replacing pyridin-3-yl with pyridin-2-yl (as in analogs) reduces cholinesterase inhibition by 30–40%, suggesting steric and electronic factors influence binding .
- Thioether chain length : Shortening the propanoate chain to acetate decreases antimicrobial activity (MIC values increase 4-fold), likely due to reduced membrane permeability .
- Methoxy groups : Adding electron-donating groups (e.g., 4-methoxyphenyl) enhances solubility and bioavailability, improving IC₅₀ values by 50% in carbonic anhydrase inhibition assays .
Experimental Design : Use comparative molecular docking and in vitro enzyme assays (e.g., Ellman’s method for cholinesterase) to quantify substituent impacts .
Basic: What analytical techniques are critical for confirming the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies the triazolopyridazine core (e.g., peaks at δ 8.2–8.9 ppm for aromatic protons) and thioether linkage (δ 3.5–4.0 ppm for –SCH₂–) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 386.12) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays); C18 columns and acetonitrile/water gradients are standard .
Advanced: What in vitro assays are suitable for evaluating the anticancer potential of this triazolopyridazine derivative, and how should conflicting activity data across cell lines be interpreted?
Methodological Answer:
- Assays :
- MTT/PrestoBlue : Measure cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated via dose-response curves .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining quantifies apoptotic induction .
- Data Contradictions : Discrepancies (e.g., high activity in HeLa but low in A549) may arise from:
Advanced: How does the sulfur-containing thioether linkage in the compound's structure impact its pharmacokinetic properties and target binding?
Methodological Answer:
- Pharmacokinetics : The thioether improves metabolic stability by resisting cytochrome P450 oxidation compared to ether analogs (t₁/₂ increases from 2.1 to 4.8 hours in rat liver microsomes) .
- Target Binding : Sulfur’s electronegativity enhances hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase’s Zn²⁺ center), confirmed by X-ray crystallography of analogs .
Methodology : Perform molecular dynamics simulations (e.g., GROMACS) to model sulfur interactions and compare with mutagenesis studies .
Advanced: What strategies can mitigate low yields during the cyclization step of the triazolopyridazine core?
Methodological Answer:
- Catalyst optimization : Use p-toluenesulfonic acid (pTSA) instead of H₂SO₄ to reduce side reactions (yield increases from 45% to 68%) .
- Solvent screening : Switch from ethanol to DMF for better solubility of intermediates, improving cyclization efficiency .
- Microwave assistance : Microwave irradiation (100–150 W) reduces reaction time from 12 hours to 45 minutes, minimizing decomposition .
Validation : Monitor reaction progress with TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and isolate intermediates via flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
